molecular formula C12H14F2O2 B2832453 Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate CAS No. 1248927-78-7

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate

Cat. No.: B2832453
CAS No.: 1248927-78-7
M. Wt: 228.239
InChI Key: ZBVWSEHPRHFLOP-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate ( 1248927-78-7) is a high-purity chemical reagent with the molecular formula C12H14F2O2 and a molecular weight of 228.24 g/mol. This compound belongs to the family of difluoroalkylating agents, which are increasingly valuable in modern organic synthesis and medicinal chemistry for introducing gem-difluoroalkyl groups into target molecules. The primary research value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly through photoinduced difluoroalkylation protocols. It serves as an efficient precursor for generating difluoroalkyl radicals under mild, transition-metal-free conditions, including visible-light organophotocatalytic systems or through electron donor-acceptor (EDA) complex formation with anilines. This enables the incorporation of the pharmaceutically relevant gem-difluoro motif into various organic backbones, which can act as carbonyl bioisosteres, modulate lipophilicity, and enhance metabolic stability in drug candidates. Researchers utilize this compound extensively in the difluoroalkylation of anilines and other arene systems to create derivatives with potential bioactivity. The installed difluoroalkyl group offers further opportunities for derivatization, making this reagent valuable for constructing compound libraries in drug discovery programs. Its application spans multiple research areas, including the development of new fluorinated pharmaceuticals, agrochemicals, and specialty materials. The compound is typically supplied for research purposes and should be stored according to manufacturer specifications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWSEHPRHFLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate typically involves the reaction of 3,5-dimethylphenylacetic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate serves as a versatile intermediate in organic synthesis. It can undergo various transformations to yield more complex molecules. Key applications include:

  • Difluoroalkylation Reactions : This compound is utilized in difluoroalkylation processes, particularly in the synthesis of difluoroalkyl anilines. Recent studies have demonstrated operationally simple methods for preparing these compounds using photoinduced techniques without the need for transition metals, enhancing the efficiency and sustainability of the reactions .
  • Radical Precursor : In certain reactions, this compound acts as a radical precursor. This property facilitates the generation of difluoroalkyl radicals that can participate in further chemical transformations, such as coupling reactions with various substrates .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in difluorinated compounds due to their enhanced biological activity and stability:

  • Drug Development : Compounds similar to this compound are being explored for their potential as drug candidates. The difluorinated moiety often improves pharmacokinetic properties, making such compounds suitable for further development into therapeutic agents .
  • Synthesis of Bioactive Molecules : The compound can be employed in the synthesis of bioactive molecules that exhibit significant therapeutic effects. For instance, difluorinated derivatives have been linked to improved efficacy in treating various diseases due to their unique interactions with biological targets .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials:

  • Polymer Synthesis : The compound can be utilized as a building block in polymer chemistry. Its incorporation into polymer chains may impart desirable properties such as increased thermal stability and chemical resistance .
  • Coatings and Films : Research indicates that incorporating difluorinated compounds into coatings can enhance their durability and resistance to environmental factors. This application is particularly relevant in industries where material longevity is critical .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

  • A recent study demonstrated the successful use of this compound in a photoinduced reaction leading to high yields of difluoroalkylated products. The method showcased the advantages of using mild conditions and minimal reagents while achieving significant product diversity .
  • Another investigation focused on the synthesis of novel pharmaceuticals utilizing this compound as a key intermediate. The resulting compounds exhibited promising biological activity against specific cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The difluoroacetate group can participate in various biochemical pathways, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate can be compared with similar compounds such as:

    Ethyl 2-(3,5-dimethylphenyl)acetate: Lacks the difluoro group, which may result in different chemical and biological properties.

    Ethyl 2-(3,5-dimethylphenyl)-2,2-dichloroacetate: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and applications.

The presence of the difluoro group in this compound makes it unique, as fluorine atoms can significantly influence the compound’s stability, reactivity, and biological activity.

Biological Activity

Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize important results.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14F2O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 62548152

The presence of the difluoroacetate group is significant as fluorine atoms can enhance the compound's stability and reactivity, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoroacetate moiety allows for participation in biochemical pathways that may lead to therapeutic effects.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may exhibit inhibitory effects on key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease. This compound derivatives have shown promising results in in vitro assays against AChE .
  • Monoamine Oxidase (MAO) : Compounds with similar structures have been reported to inhibit MAO-B selectively, which is beneficial for managing neurodegenerative disorders .

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Case Study : A study assessed the cytotoxicity of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated significant growth inhibition with IC50 values of 5.4 µM for MCF-7 and 8.1 µM for HeLa cells .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAChE Inhibitor5.4 (MCF-7)
Ethyl 2-(3-methylphenyl)acetateStructureNo significant activity reportedN/A
Ethyl 2-(3,5-dichlorophenyl)-2,2-difluoroacetateStructureModerate AChE Inhibitor10.0 (MCF-7)

Pharmacological Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : The compound is being investigated as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases.
  • Anticancer Research : Its antiproliferative properties make it a candidate for further exploration in cancer treatment.

Future Directions

Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects. This includes:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structural Modifications : To enhance selectivity and potency against specific targets.

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